N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing sulfonamide derivatives for various applications. For example, the synthesis and characterization of new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes were reported, revealing their structural properties through techniques like FT-IR, NMR, and LC-MS. These compounds exhibited antimicrobial activities and inhibition effects on carbonic anhydrase enzymes, showcasing their potential in biomedical applications (Alyar et al., 2018).
Applications in Photodynamic Therapy
Sulfonamide derivatives have been explored for their potential in photodynamic therapy, a treatment method for cancer. A study described the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which exhibited high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for their effectiveness as Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of sulfonamide derivatives have been a significant area of research. Compounds with benzenesulfonamide moieties have been evaluated for their efficacy against various bacterial and fungal strains. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides showed promising in vitro anti-HIV and antifungal activities, highlighting their potential in developing new therapeutic agents (Zareef et al., 2007).
Inhibitory Effects on Enzymes
Sulfonamide derivatives have been studied for their inhibitory effects on various enzymes, including carbonic anhydrases. Such inhibitors play a critical role in treating conditions like glaucoma, epilepsy, and altitude sickness. A study on [1,4]oxazepine-based primary sulfonamides demonstrated strong inhibition of human carbonic anhydrases, indicating their therapeutic relevance (Sapegin et al., 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-5-8-15(25-4)17(9-12)27(23,24)21-13-6-7-14-16(10-13)26-11-19(2,3)18(22)20-14/h5-10,21H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWREOLCWFLZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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